N-(4-(benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

N-(4-(benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396629-67-6) is a synthetic small molecule belonging to the N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide class. Its core scaffold, the 1,4-thiazepane ring, is a recognized privileged structure in medicinal chemistry with documented activity against targets such as interleukin-1β converting enzyme (ICE).

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 1396629-67-6
Cat. No. B2817339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396629-67-6
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESC1CSCC(NC1=O)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H22N2O3S/c23-19-10-11-26-14-18(22-19)20(24)21-12-15-6-8-17(9-7-15)25-13-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,24)(H,22,23)
InChIKeyMMZWBZFTXGTBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396629-67-6): Structural Identification and Procurement-Relevant Physicochemical Profile


N-(4-(benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396629-67-6) is a synthetic small molecule belonging to the N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide class. Its core scaffold, the 1,4-thiazepane ring, is a recognized privileged structure in medicinal chemistry with documented activity against targets such as interleukin-1β converting enzyme (ICE) [1]. The compound is characterized by a 4-benzyloxybenzyl substituent on the carboxamide nitrogen, which distinguishes it from simpler N-alkyl or N-aryl analogs. Its molecular formula is C20H22N2O3S with a molecular weight of 370.47 g/mol. The compound is primarily available from specialty chemical suppliers as a research tool or screening library component, with its procurement interest stemming from its potential as a fragment-like scaffold for lead optimization campaigns.

Why Generic Substitution of N-(4-(Benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396629-67-6) Is Not Supported by Available Evidence


Publicly available evidence demonstrates that the specific 4-benzyloxybenzyl substituent in this compound can theoretically influence key drug-likeness parameters such as lipophilicity and molecular shape; however, no comparative biological data for this compound against its closest structural analogs were found [1]. In the absence of quantitative selectivity, potency, or ADME data, generic substitution with other N-benzyl-5-oxo-1,4-thiazepane-3-carboxamides cannot be scientifically recommended or refuted based on existing literature. Until direct comparative studies are undertaken, the compound's selection over similarly priced and available analogs remains an assumption-driven decision rather than an evidence-based one. This data scarcity itself is a critical procurement consideration for teams requiring validated starting points.

Quantitative Differentiation Evidence for N-(4-(Benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396629-67-6) Versus Key Analogs


Calculated Partition Coefficient (XLogP) Differentiation from N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

The target compound's 4-benzyloxybenzyl substituent is predicted to increase lipophilicity substantially compared to the simpler N-(4-methoxyphenyl) analog. While experimentally determined XLogP values are not available for either compound in authoritative databases, the structural addition of a phenyl ring and additional methylene linker in the target compound suggests a theoretical LogP increase of approximately +1.5 to +2.5 log units over N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396556-68-5), based on standard fragment contribution methods . This predicted difference has important implications for membrane permeability and metabolic stability. This is Supporting evidence only; no experimentally measured comparative data are available.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Molecular Weight and Heavy Atom Count as Determinants of Lead-Likeness Versus N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide

Medicinal chemistry guidelines for fragment-based lead discovery typically recommend fragments with molecular weight ≤ 300 Da and heavy atom count ≤ 22. The target compound (MW = 370.47; 26 heavy atoms) and the comparator N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396624-84-2; MW = 338.42; 23 heavy atoms) both exceed traditional fragment criteria but fall within lead-like space [1]. The target compound's larger size and additional benzyloxy ring provide greater structural complexity and more vectors for chemical elaboration in hit-to-lead optimization, although this comes at the cost of increased molecular weight. This is Class-level inference.

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Property Optimization

Absence of Documented Biological Activity Versus the Core 5-Oxo-1,4-thiazepane-3-carboxamide Class

A comprehensive search of publicly accessible databases (PubMed, BindingDB, ChEMBL, and patent repositories like Justia Patents) as of May 2026 yielded no bioactivity data for the target compound (CAS 1396629-67-6) [1]. In contrast, published patent literature establishes the broader N-benzyl heterocyclic carboxamide class as having fungicidal utility [2]. Furthermore, related 1,4-thiazepane scaffolds have demonstrated potent enzyme inhibition (e.g., an IC50 of 78 nM against angiotensin-converting enzyme for a phenyl-substituted 5-oxo-1,4-thiazepane derivative) [3]. This data gap means the target compound's biological differentiation from peers is currently unproven. This is Class-level inference supported by a critical data gap.

Structure-Activity Relationship Pharmacological Screening Data Scarcity

Application Scenarios for N-(4-(Benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396629-67-6) Guided by Available Structural Evidence


Screening Library Diversification with a Medium-Sized, Structurally Complex Thiazepane Fragment

The compound's molecular weight (370.47 Da) and heavy atom count (26) place it above typical fragment sizes but within lead-like space, making it an appropriate candidate for medium-throughput screening libraries aimed at less-explored target classes where traditional fragments may lack sufficient binding affinity [1]. Its 4-benzyloxybenzyl group provides additional hydrophobic surface area and potential π-stacking interactions not present in smaller N-aryl or N-alkyl analogs. Procurement of this compound would be justified for teams specifically seeking to expand structural diversity in their screening collections, provided they accept the risk associated with its uncharacterized biological profile.

Late-Stage Functionalization Precursor for 1,4-Thiazepane-Based Inhibitor Optimization

The 5-oxo-1,4-thiazepane core has demonstrated biological activity in multiple contexts, including interleukin-1β converting enzyme (ICE) inhibition [2]. The target compound's benzyloxy group is a synthetic handle that can be selectively deprotected (via hydrogenolysis) to yield a free phenol, enabling late-stage diversification with various electrophiles. This feature distinguishes it from analogs lacking a cleavable protecting group, offering a pathway to generate focused libraries for structure-activity relationship studies around the 4-hydroxybenzyl motif. This synthetic utility provides a concrete procurement rationale for medicinal chemistry laboratories, despite the absence of the compound's own bioactivity data.

Agrochemical Fungicide Discovery Inspired by N-Benzyl Carboxamide Patents

The patent literature establishes N-benzyl heterocyclic carboxamides, a class that structurally encompasses the target compound, as useful in controlling phytopathogenic fungi [3]. While the specific compound is not exemplified in accessible patents, its close structural resemblance to the claimed generic formulas supports its evaluation as a candidate for antifungal screening panels. Agrochemistry research groups looking to expand their patent landscape may procure this compound as a structurally novel, outside-the-exemplification-space derivative for in-house fungicidal assays.

Quote Request

Request a Quote for N-(4-(benzyloxy)benzyl)-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.